(S)-Lisofylline

Chiral pharmacology Enantiomer-specific activity LPAAT inhibition

Chiral separation method development for lisofylline demands enantiopure (S)-Lisofylline as a calibration standard-racemic mixtures fail to resolve individual enantiomers. As the pharmacologically inactive enantiomer, (S)-Lisofylline provides the essential negative control for validating stereospecific LPAAT inhibition (active (R)-enantiomer IC₅₀ = 0.6 µM). • Enantiopure reference standard for chiral HPLC/UPLC method development (>99% ee achievable via chemoenzymatic resolution) • Definitive negative control for LPAAT inhibition and pro-inflammatory cytokine signaling assays • Simplified metabolic probe-exclusive single-product oxidation to pentoxifylline in human liver microsomes without competing diol byproducts

Molecular Formula C13H20N4O3
Molecular Weight 280.32 g/mol
CAS No. 100324-80-9
Cat. No. B173364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lisofylline
CAS100324-80-9
Synonyms(S)-Lisofylline
Molecular FormulaC13H20N4O3
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
InChIInChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1
InChIKeyNSMXQKNUPPXBRG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Lisofylline Procurement Guide


(S)-Lisofylline (CAS 100324-80-9) is the (S)-enantiomer of the xanthine derivative lisofylline, a chiral metabolite of pentoxifylline [1]. It is structurally defined as 1-[(5S)-5-hydroxyhexyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione with a molecular formula of C13H20N4O3 and a molecular weight of 280.32 Da [1]. This compound is pharmacologically characterized as the inactive optical enantiomer of (R)-lisofylline, the biologically active isomer that inhibits lysophosphatidic acid acyltransferase (LPAAT) and suppresses pro-inflammatory cytokine signaling [2]. (S)-Lisofylline is commercially available from specialized chemical suppliers with typical purity specifications of ≥98% to ≥99% and is supplied as a crystalline solid .

Why (S)-Lisofylline Cannot Be Substituted


(S)-Lisofylline occupies a distinct and non-interchangeable position within the lisofylline/pentoxifylline metabolic and pharmacological landscape. Its procurement value is predicated on three specific experimental requirements that generic substitution fails to satisfy. First, in analytical method development and validation, (S)-Lisofylline is required as a discrete reference standard for chiral chromatographic separation and enantiomeric purity assessment, as racemic (±)-lisofylline cannot resolve the individual enantiomers needed for method calibration [1]. Second, in metabolism studies, (S)-Lisofylline serves as a critical negative control for pharmacological activity due to its established status as the inactive enantiomer, in direct contrast to the active (R)-enantiomer which inhibits LPAAT with an IC50 of 0.6 μM [2]. Third, in metabolic pathway investigations, human liver microsome and cytosol studies have demonstrated that pentoxifylline is reduced with high stereoselectivity to (S)-Lisofylline (85% in microsomes, exclusive in cytosol), and that (S)-Lisofylline is exclusively converted back to pentoxifylline in microsomes [3]. These stereospecific metabolic interconversions cannot be accurately studied using the racemate or the (R)-enantiomer alone, establishing (S)-Lisofylline as an essential, non-substitutable tool for elucidating the chiral pharmacokinetics of this clinically relevant metabolic axis.

(S)-Lisofylline Comparative Evidence


Pharmacological Activity vs. (R)-Lisofylline

(S)-Lisofylline is definitively characterized as the pharmacologically inactive optical enantiomer of (R)-lisofylline [1]. This contrasts with (R)-lisofylline, which acts as a potent inhibitor of lysophosphatidic acid acyltransferase (LPAAT) with an IC50 of 0.6 μM, thereby suppressing phosphatidic acid generation and downstream pro-inflammatory signaling [2]. (S)-Lisofylline exhibits no such LPAAT inhibitory activity and does not share the anti-inflammatory properties of its (R)-counterpart [1].

Chiral pharmacology Enantiomer-specific activity LPAAT inhibition

Stereoselective Reduction to (S)-Metabolite

In human liver preparations, pentoxifylline undergoes stereoselective reduction to yield lisofylline enantiomers. The reduction is exclusively to the (S)-enantiomer in human liver cytosol and demonstrates 85% stereoselectivity favoring (S)-Lisofylline formation in human liver microsomes [1]. The intrinsic clearance (Vmax/KM) for (S)-Lisofylline formation in cytosol is 4-fold higher than that observed in microsomes [1].

Drug metabolism Stereoselective reduction Human liver microsomes

PA Inhibition: Lisofylline vs. Pentoxifylline

Lisofylline [1-(5R-hydroxyhexyl)-3,7-dimethylxanthine] demonstrates markedly superior potency compared to its parent compound pentoxifylline in inhibiting lipopolysaccharide-stimulated phosphatidic acid formation. Lisofylline inhibits PA formation with an IC50 of 0.6 μM, whereas pentoxifylline requires a concentration of 500 μM to achieve comparable inhibition, representing an >800-fold difference in potency [1].

Lipid signaling Phosphatidic acid Endotoxic shock Inflammation

Exclusive Oxidation to Pentoxifylline

In human liver microsomes, (S)-Lisofylline undergoes exclusive oxidation to pentoxifylline, whereas (R)-lisofylline oxidation yields a mixture of pentoxifylline (approximately 45% of oxidation products) and aliphatic diols (balance) [1]. This metabolic divergence demonstrates that the two enantiomers are processed via distinct oxidative pathways in the liver.

Drug metabolism Microsomal oxidation Metabolic interconversion

Synthetic Intermediate for (R)-Lisofylline

(S)-Lisofylline can be successfully converted to its biologically active (R)-enantiomer via a stereoinversion protocol involving acetolysis of the optically pure (S)-mesylate with 2 equivalents of cesium acetate and catalytic 18-crown-6 in dry toluene, followed by K2CO3-mediated methanolysis of the resulting (R)-acetate [1]. This chemoenzymatic approach, combined with lipase-catalyzed kinetic resolution, enables the production of both enantiomers in homochiral form (>99% enantiomeric excess) at 50% conversion [1].

Chiral synthesis Stereoinversion Chemoenzymatic resolution Lipase catalysis

(S)-Lisofylline Research and Industrial Applications


Chiral Chromatography Reference Standard

(S)-Lisofylline is essential as a discrete enantiomeric reference standard for developing and validating chiral HPLC or UPLC methods to separate and quantify lisofylline enantiomers in biological matrices. Its established optical purity (>99% ee achievable via chemoenzymatic resolution) and well-defined retention characteristics make it suitable for method calibration, system suitability testing, and enantiomeric purity assessment of synthesized or extracted lisofylline samples [1]. This application is critical for laboratories conducting pharmacokinetic studies, metabolite profiling, or quality control of lisofylline-containing formulations where enantiomeric composition must be accurately determined.

Negative Control for LPAAT Inhibition

Given its established status as the pharmacologically inactive enantiomer, (S)-Lisofylline serves as an indispensable negative control in experiments designed to validate the stereospecific activity of (R)-lisofylline [1]. In LPAAT inhibition assays, cytokine signaling studies, or cellular models of inflammation, the inclusion of (S)-Lisofylline allows researchers to confirm that observed pharmacological effects are enantiomer-specific and not attributable to non-specific xanthine scaffold activities. This use case is particularly relevant for studies investigating the therapeutic potential of lisofylline in type 1 diabetes, sepsis, and autoimmune disorders where (R)-lisofylline's LPAAT inhibitory activity (IC50 = 0.6 μM) is the proposed mechanism [2].

Substrate for Metabolic Interconversion

(S)-Lisofylline is the preferred substrate for investigating the oxidative conversion of lisofylline to pentoxifylline in human liver microsomal systems, as it undergoes exclusive single-product oxidation to pentoxifylline without the competing formation of aliphatic diol byproducts observed with the (R)-enantiomer [1]. This simplified metabolic profile enables precise quantification of metabolic flux, accurate determination of kinetic parameters (Km, Vmax), and unambiguous assessment of factors that modulate this clinically significant metabolic interconversion. This application supports research into drug-drug interactions, pharmacogenomic variations in xanthine metabolism, and the development of prodrug strategies involving the pentoxifylline-lisofylline metabolic axis.

Synthetic Intermediate for (R)-Lisofylline Production

The validated stereoinversion protocol that converts (S)-Lisofylline to (R)-lisofylline via (S)-mesylate acetolysis and subsequent methanolysis establishes (S)-Lisofylline as a valuable synthetic intermediate for the preparation of the biologically active enantiomer [1]. This chemoenzymatic approach, which yields both enantiomers in homochiral form (>99% ee) from racemic starting material, provides a scalable pathway for producing research-grade or larger quantities of (R)-lisofylline [1]. This application is relevant for chemical manufacturing, medicinal chemistry laboratories synthesizing lisofylline analogs, and research groups requiring gram-scale quantities of enantiopure (R)-lisofylline for preclinical studies.

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